molecular formula C27H32FN3O4 B3062862 3H-(1)Benzopyrano(4,3-C)isoxazole, 3-((4-((2E)-3-(4-fluorophenyl)-2-methyl-2-propen-1-yl)-1-piperazinyl)methyl)-3a,4-dihydro-7,8-dimethoxy-, (cis)-(+)- CAS No. 452314-01-1

3H-(1)Benzopyrano(4,3-C)isoxazole, 3-((4-((2E)-3-(4-fluorophenyl)-2-methyl-2-propen-1-yl)-1-piperazinyl)methyl)-3a,4-dihydro-7,8-dimethoxy-, (cis)-(+)-

Cat. No.: B3062862
CAS No.: 452314-01-1
M. Wt: 481.6 g/mol
InChI Key: UCNOTTVNPRSTFW-XSFNXXSESA-N
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Description

R-226161 is a small molecule drug developed by Johnson & Johnson Pharmaceutical Research & Development LLC. It is known for its dual mechanism of action as a potent serotonin reuptake inhibitor and an alpha-2 adrenoceptor antagonist. This compound has been investigated for its potential use as an antidepressant .

Preparation Methods

Chemical Reactions Analysis

R-226161 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Mechanism of Action

R-226161 exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

R-226161 is unique due to its dual mechanism of action. Similar compounds include:

R-226161 stands out due to its combined effects on both serotonin and norepinephrine pathways, making it a promising candidate for further research and development in the treatment of depression.

Properties

CAS No.

452314-01-1

Molecular Formula

C27H32FN3O4

Molecular Weight

481.6 g/mol

IUPAC Name

(3R,3aS)-3-[[4-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enyl]piperazin-1-yl]methyl]-7,8-dimethoxy-3a,4-dihydro-3H-chromeno[4,3-c][1,2]oxazole

InChI

InChI=1S/C27H32FN3O4/c1-18(12-19-4-6-20(28)7-5-19)15-30-8-10-31(11-9-30)16-26-22-17-34-23-14-25(33-3)24(32-2)13-21(23)27(22)29-35-26/h4-7,12-14,22,26H,8-11,15-17H2,1-3H3/b18-12+/t22-,26-/m0/s1

InChI Key

UCNOTTVNPRSTFW-XSFNXXSESA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/CN2CCN(CC2)C[C@H]3[C@@H]4COC5=CC(=C(C=C5C4=NO3)OC)OC

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)CN2CCN(CC2)CC3C4COC5=CC(=C(C=C5C4=NO3)OC)OC

Origin of Product

United States

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